3-(4-Bromophenyl)sulfonylchromen-2-one
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Description
3-(4-Bromophenyl)sulfonylchromen-2-one, also known as K252a, is a natural product-derived compound that has been extensively studied for its various biological activities. It is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. K252a has been shown to have a wide range of applications in scientific research, particularly in the fields of cancer research and neurobiology.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anti-inflammatory Properties : 3-(4-Bromophenyl)sulfonylchromen-2-one exhibits anti-inflammatory effects by inhibiting specific enzymes involved in inflammation pathways. Researchers explore its potential as a lead compound for developing novel anti-inflammatory drugs .
- Anticancer Activity : Studies suggest that this compound may inhibit cancer cell growth by interfering with cell signaling pathways. Researchers investigate its potential as an anticancer agent .
Photopharmacology and Optogenetics
- Photoactivatable Compound : The chromenone scaffold in 3-(4-Bromophenyl)sulfonylchromen-2-one allows for photoactivation. Researchers use it in photopharmacology and optogenetics to control cellular processes with light stimuli.
Chemical Biology and Enzyme Inhibition
- Kinase Inhibitor : This compound selectively inhibits certain kinases involved in cellular signaling. It serves as a valuable tool for studying kinase-dependent processes and identifying potential therapeutic targets .
Fluorescent Probes and Imaging
- Fluorescent Properties : Researchers utilize 3-(4-Bromophenyl)sulfonylchromen-2-one as a fluorescent probe due to its emission properties. It enables visualization of specific cellular components or processes in live cells and tissues .
Materials Science and Organic Electronics
- Electron Transport Material : The chromenone core contributes to its electron-rich nature. Scientists explore its use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Chemical Synthesis and Methodology
- Building Block : Chemists employ 3-(4-Bromophenyl)sulfonylchromen-2-one as a versatile building block in synthetic chemistry. It participates in diverse reactions, including cross-coupling, cyclization, and functional group transformations .
properties
IUPAC Name |
3-(4-bromophenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO4S/c16-11-5-7-12(8-6-11)21(18,19)14-9-10-3-1-2-4-13(10)20-15(14)17/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXKXYFMPPIFHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)sulfonylchromen-2-one |
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